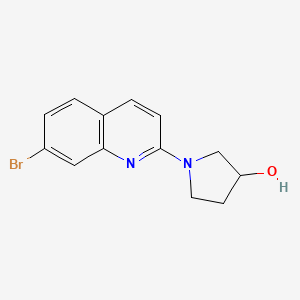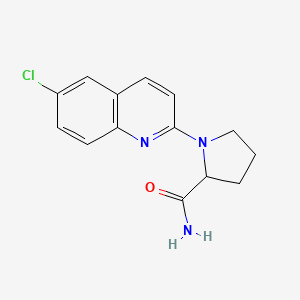![molecular formula C16H25N5O2 B6444913 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 2192711-38-7](/img/structure/B6444913.png)
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one” is a complex organic molecule with several functional groups. It contains a methoxy group attached to a pyrimidine ring, which is further connected to a piperazine ring. The piperazine ring is connected to an ethanone group, which is also attached to a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the piperazine and piperidine rings suggests that the molecule may have a flexible structure, as these rings can rotate freely. The methoxy group on the pyrimidine ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to demethylation under certain conditions. The piperazine and piperidine rings could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potential for hydrogen bonding might increase its solubility in polar solvents .Applications De Recherche Scientifique
MPP has become increasingly popular in scientific research due to its ability to act as a potent agonist of the 5-HT receptor. This makes it an ideal compound for studies related to neuropharmacology and drug development. For example, MPP has been used to study the effects of 5-HT agonists on the central nervous system, as well as to develop new therapeutic agents for the treatment of depression and anxiety. MPP has also been used to study the effects of 5-HT agonists on neuronal excitability, as well as to study the effects of 5-HT agonists on the regulation of emotion and behavior. In addition, MPP has been used to study the effects of 5-HT agonists on the cardiovascular system, as well as to study the effects of 5-HT agonists on the regulation of appetite and energy balance.
Mécanisme D'action
The mechanism of action of MPP is related to its ability to act as a potent agonist of the 5-HT receptor. When MPP binds to the 5-HT receptor, it activates the receptor and leads to the release of neurotransmitters, such as serotonin and norepinephrine. These neurotransmitters then act on various target cells, leading to a variety of physiological and biochemical effects, such as the regulation of appetite and energy balance, the regulation of emotion and behavior, and the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP are related to its ability to act as a potent agonist of the 5-HT receptor. When MPP binds to the 5-HT receptor, it activates the receptor and leads to the release of neurotransmitters, such as serotonin and norepinephrine. These neurotransmitters then act on various target cells, leading to a variety of physiological and biochemical effects, such as the regulation of appetite and energy balance, the regulation of emotion and behavior, and the regulation of neuronal excitability. In addition, MPP has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPP in laboratory experiments has several advantages. First, MPP is relatively easy to synthesize using a variety of methods, such as the Biginelli reaction, the Mitsunobu reaction, and the Passerini reaction. Second, MPP is highly soluble in water, making it easy to work with in aqueous solutions. Third, MPP is a potent agonist of the 5-HT receptor, making it an ideal compound for studies related to neuropharmacology and drug development.
However, there are also some limitations to the use of MPP in laboratory experiments. First, MPP is a synthetic compound and is not found naturally in the body, so its effects may not be identical to those of naturally occurring compounds. Second, MPP is a relatively new compound and its long-term effects are not yet known. Third, MPP is a potent agonist of the 5-HT receptor, so its use in laboratory experiments must be done with caution.
Orientations Futures
The potential future directions for the use of MPP in scientific research are vast. First, MPP could be used to further study the effects of 5-HT agonists on the regulation of emotion and behavior, as well as to develop new therapeutic agents for the treatment of depression and anxiety. Second, MPP could be used to study the effects of 5-HT agonists on the cardiovascular system, as well as to study the effects of 5-HT agonists on the regulation of appetite and energy balance. Third, MPP could be used to study the effects of 5-HT agonists on neuronal excitability, as well as to study the effects of 5-HT agonists on the regulation of emotion and behavior. Fourth, MPP could be used to study the anti-inflammatory, anti-oxidant, and neuroprotective effects of 5-HT agonists. Finally, MPP could be used to develop new therapeutic agents for the treatment of various neurological disorders, such as Parkinson’s disease, epilepsy, and Alzheimer’s disease.
Méthodes De Synthèse
MPP can be synthesized using a variety of methods, including the Biginelli reaction, the Mitsunobu reaction, and the Passerini reaction. The most common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and an α-ketoester in the presence of an acid catalyst. This method has been used to synthesize MPP in high yields, with the reaction typically taking place under mild conditions. Other methods, such as the Mitsunobu reaction, involve the reaction of an aldehyde and an alcohol in the presence of a phosphorous-based reagent. The Passerini reaction is a three-component reaction that involves the condensation of an aldehyde, an α-ketoester, and an amine, and has been used to synthesize MPP in high yields.
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-23-15-11-14(17-13-18-15)20-9-7-19(8-10-20)12-16(22)21-5-3-2-4-6-21/h11,13H,2-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARHVRVMIHRVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B6444847.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444860.png)
![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444868.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444870.png)

![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444897.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444917.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444925.png)

![2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444946.png)
